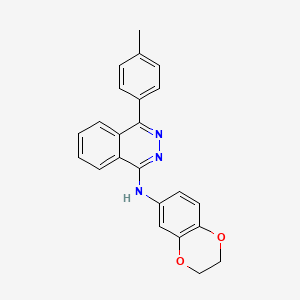![molecular formula C19H15ClN2O4S2 B12135856 3-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12135856.png)
3-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-[(5Z)-5-(2,4-dimetoxi-bencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]benzamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un anillo tiazolidinona, un grupo benzamida y un anillo aromático clorado, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-N-[(5Z)-5-(2,4-dimetoxi-bencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]benzamida típicamente implica la condensación de 2,4-dimetoxi-benzaldehído con tiosemicarbazida para formar un intermedio tiosemicarbazona. Este intermedio luego se cicla con cloruro de cloroacetilo para formar el anillo tiazolidinona. El paso final involucra la reacción del derivado de tiazolidinona con cloruro de 3-clorobenzoílo para producir el compuesto objetivo .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y la demanda comercial limitada. los principios generales de la síntesis orgánica, como la optimización de las condiciones de reacción, el uso de catalizadores y las técnicas de purificación, se aplicarían a su producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cloro-N-[(5Z)-5-(2,4-dimetoxi-bencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el anillo tiazolidinona en un anillo tiazolidina.
Sustitución: El anillo aromático clorado puede sufrir reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de tiazolidina.
Aplicaciones Científicas De Investigación
3-cloro-N-[(5Z)-5-(2,4-dimetoxi-bencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Las posibles actividades biológicas del compuesto, como las propiedades antimicrobianas y anticancerígenas, son de interés para los investigadores.
Medicina: Sus características estructurales lo convierten en un candidato para el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-N-[(5Z)-5-(2,4-dimetoxi-bencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]benzamida implica su interacción con objetivos moleculares como enzimas o receptores. El anillo tiazolidinona puede formar enlaces covalentes con residuos del sitio activo, inhibiendo la actividad enzimática. Además, el grupo benzamida puede interactuar con los bolsillos hidrofóbicos en las proteínas, mejorando la afinidad de unión .
Comparación Con Compuestos Similares
Compuestos similares
- 2-cloro-N-(5-(4-metoxi-bencilideno)-4-oxo-2-tioxo-tiazolidin-3-il)-benzamida
- 2-cloro-N-(5-(4-etoxi-bencilideno)-4-oxo-2-tioxo-tiazolidin-3-il)-benzamida
- 2-cloro-N-(5-(4-cloro-bencilideno)-4-oxo-2-tioxo-tiazolidin-3-il)-benzamida
Singularidad
3-cloro-N-[(5Z)-5-(2,4-dimetoxi-bencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]benzamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia de la porción 2,4-dimetoxi-bencilideno mejora su potencial para la unión selectiva a objetivos biológicos, lo que lo distingue de compuestos similares.
Propiedades
Fórmula molecular |
C19H15ClN2O4S2 |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
3-chloro-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-25-14-7-6-11(15(10-14)26-2)9-16-18(24)22(19(27)28-16)21-17(23)12-4-3-5-13(20)8-12/h3-10H,1-2H3,(H,21,23)/b16-9- |
Clave InChI |
MHDMJISNSIOPLD-SXGWCWSVSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12135784.png)

![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135797.png)
![(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135799.png)
![6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate](/img/structure/B12135804.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12135812.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135819.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenylacetamide](/img/structure/B12135820.png)
![7-benzyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135821.png)
![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135823.png)
![9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B12135827.png)
![N-[1,3,4]Thiadiazol-2-yl-isobutyramide](/img/structure/B12135834.png)
![(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12135846.png)
